N-(6-Maleimidocaproyloxy)succinimide

Catalog No.
S527046
CAS No.
55750-63-5
M.F
C14H16N2O6
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Maleimidocaproyloxy)succinimide

CAS Number

55750-63-5

Product Name

N-(6-Maleimidocaproyloxy)succinimide

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C14H16N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h5-6H,1-4,7-9H2

InChI Key

VLARLSIGSPVYHX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

EMCS Crosslinker, Mal-heptanoic NHS ester, N-[e-Maleimidocaproyloxy]succinimide ester

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O

The exact mass of the compound 2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate is 308.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(6-Maleimidocaproyloxy)succinimide (EMCS, CAS 55750-63-5) is a non-cleavable, heterobifunctional crosslinker widely utilized in bioconjugation, antibody-drug conjugate (ADC) synthesis, and hapten-carrier linking. The molecule features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, separated by a 6-carbon aliphatic caproyl spacer arm measuring 9.4 Å . Unlike its sulfonated analog (Sulfo-EMCS), standard EMCS is lipophilic, requiring initial dissolution in organic solvents such as DMSO or DMF, which also renders it membrane-permeable for intracellular crosslinking applications . By providing a medium-length, flexible aliphatic bridge, EMCS serves as a critical procurement choice for workflows where maintaining the conformational freedom of conjugated proteins is prioritized over the extreme steric shielding offered by cycloalkane-based linkers.

Substituting EMCS with other common heterobifunctional crosslinkers like GMBS or SMCC can severely compromise conjugate yield and biological activity. While GMBS shares an aliphatic structure, its shorter 7.3 Å spacer can induce steric clashes between bulky carrier proteins and payloads, leading to target occlusion or precipitation. Conversely, SMCC provides an 8.3 Å spacer containing a rigid cyclohexane ring; while this ring sterically shields the maleimide group to increase its hydrolytic half-life, it significantly restricts the conformational flexibility of the resulting conjugate . For enzymes or antibodies that require structural freedom to maintain catalytic activity or receptor binding affinity, the rigid SMCC bridge can cause a loss of function. Therefore, EMCS cannot be generically replaced; it must be specifically procured when a process demands the precise 9.4 Å aliphatic balance of spatial separation and conformational flexibility.

Spacer Length Optimization for Steric Hindrance Reduction

EMCS provides a 9.4 Å spacer length, which is quantitatively longer than the 7.3 Å spacer of GMBS and the 8.3 Å spacer of SMCC . This extended aliphatic length reduces steric hindrance during the conjugation of sterically demanding molecules, such as linking large enzymes to antibodies. Maintaining an adequate distance between conjugated entities is critical for preserving the independent biological functions and conformational dynamics of both the carrier and the payload .

Evidence DimensionSpacer arm length
Target Compound DataEMCS (9.4 Å, aliphatic caproyl chain)
Comparator Or BaselineGMBS (7.3 Å, aliphatic) and SMCC (8.3 Å, rigid cyclohexane)
Quantified DifferenceEMCS offers a 28% longer spacer than GMBS, providing enhanced spatial separation without the rigidity of SMCC.
ConditionsBioconjugation of bulky proteins or haptens.

Buyers should select EMCS when conjugating large proteins where shorter linkers (like GMBS) would cause steric clashes and loss of biological activity.

Conjugation Stoichiometry and Yield in Vaccine Development

In the development of peptide-directed vaccines, the choice of crosslinker directly impacts the stoichiometry of the final conjugate. Comparative assessments demonstrate that medium-length linkers like EMCS achieve high conjugation stoichiometry (approximately 10 peptides per carrier protein), whereas ultra-short linkers like SIA (1.5 Å) yield significantly lower ratios (e.g., 3.1 peptides per carrier) [1]. The 9.4 Å spacer of EMCS provides sufficient accessibility for multiple payloads to attach to a single carrier without overwhelming steric repulsion.

Evidence DimensionAntigen-carrier conjugation stoichiometry
Target Compound DataEMCS (high stoichiometry, ~10:1 peptide-to-carrier ratio)
Comparator Or BaselineSIA crosslinker (low stoichiometry, ~3.1:1 peptide-to-carrier ratio)
Quantified DifferenceEMCS supports a >3-fold higher payload-to-carrier conjugation ratio compared to ultra-short linkers.
ConditionsConjugation of FP8v1 peptides to recombinant tetanus toxin heavy chain (rTTHC).

Procurement teams sourcing linkers for vaccine or ADC manufacturing must prioritize EMCS-class linkers to maximize payload density and subsequent immunogenicity.

Process Solubility and Membrane Permeability Trade-offs

Standard EMCS is a lipophilic molecule that lacks a charged sulfonate group, requiring an organic co-solvent (such as DMSO or DMF) for initial dissolution before introduction into aqueous buffers . In contrast, its sulfonated analog, Sulfo-EMCS, is directly water-soluble up to approximately 10 mM. However, this solubility comes at a functional cost: the charged sulfonate group renders Sulfo-EMCS membrane-impermeable. Procurement decisions must therefore align with the workflow: EMCS is mandatory for in vivo or intact-cell intracellular crosslinking, whereas Sulfo-EMCS is selected for extracellular conjugations where organic solvents must be strictly avoided .

Evidence DimensionAqueous solubility and cellular permeability
Target Compound DataEMCS (Water-insoluble, requires DMSO/DMF; membrane-permeable)
Comparator Or BaselineSulfo-EMCS (Water-soluble up to 10 mM; membrane-impermeable)
Quantified DifferenceEMCS allows 100% access to intracellular targets in live cells, whereas Sulfo-EMCS is restricted entirely to surface/extracellular environments.
ConditionsIntracellular vs. cell-surface protein crosslinking assays.

Selecting the correct non-sulfonated EMCS is mandatory for researchers conducting intracellular protein-protein interaction studies where membrane penetration is required.

Hapten-Carrier Conjugation for Immunodiagnostics

EMCS is a standard selection for linking small haptens to carrier proteins (e.g., KLH, BSA). The 9.4 Å aliphatic spacer ensures the hapten is presented adequately to the immune system without being sterically masked by the large carrier protein, leading to robust antibody generation .

Intracellular Protein-Protein Interaction Mapping

Due to its non-sulfonated, lipophilic structure, EMCS easily permeates cell membranes. It is a necessary reagent for capturing transient intracellular protein interactions in live cells before lysis, a workflow impossible with water-soluble, membrane-impermeable analogs like Sulfo-EMCS .

Enzyme-Linked Immunosorbent Assay (ELISA) Reagent Manufacturing

EMCS is utilized to conjugate reporter enzymes (like HRP) to primary or secondary antibodies. Its flexible caproyl chain preserves the conformational dynamics and catalytic activity of the enzyme better than rigid linkers like SMCC, ensuring high assay sensitivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Exact Mass

308.10083623 Da

Monoisotopic Mass

308.10083623 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AW858RP6BO

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Succinimidyl 6-maleimidohexanoate

Dates

Last modified: 08-15-2023
1: Qian F. [Conjugation of Plasmodium falciparum Pfs25 to Pseudomonas aeruginosa ExoProtein A with different chemical linkers]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 2011 Aug;29(4):254-7. Chinese. PubMed PMID: 21972597.
2: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
3: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
4: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
5: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
6: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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